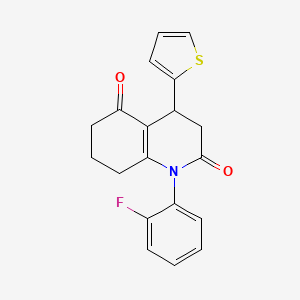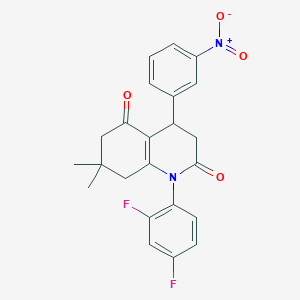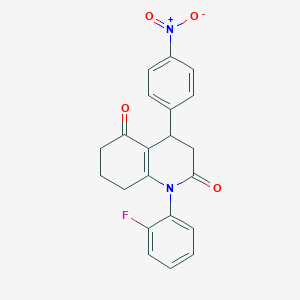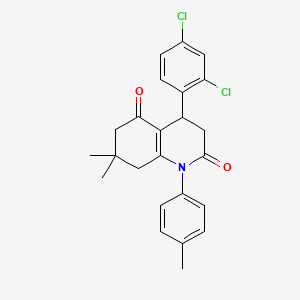
1-(2-fluorophenyl)-4-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
描述
1-(2-fluorophenyl)-4-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione, also known as L-743,726, is a chemical compound that has been extensively studied for its potential use in treating various diseases. This compound belongs to the class of tetrahydroquinoline-2,5-diones and has been found to exhibit a wide range of pharmacological activities.
作用机制
The exact mechanism of action of 1-(2-fluorophenyl)-4-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is not fully understood. However, it has been found to inhibit the activity of various enzymes and transcription factors that are involved in the inflammatory and immune response. It has also been found to modulate the expression of cytokines and chemokines, which play a key role in the inflammatory response.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-4-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has been found to exhibit potent anti-inflammatory and immunomodulatory activities. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the activity of NF-κB, a transcription factor that is involved in the inflammatory response. Additionally, 1-(2-fluorophenyl)-4-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has been found to modulate the expression of chemokines, which play a key role in the recruitment of immune cells to the site of inflammation.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-fluorophenyl)-4-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione in lab experiments is its potent anti-inflammatory and immunomodulatory activities. It has been found to be effective in a wide range of disease models, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases. However, one of the limitations of using 1-(2-fluorophenyl)-4-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
未来方向
There are several future directions for research on 1-(2-fluorophenyl)-4-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione. One potential direction is to investigate its potential use in treating cancer. 1-(2-fluorophenyl)-4-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has been found to exhibit potent anti-tumor activity in preclinical studies, making it a promising candidate for the treatment of various types of cancer. Another potential direction is to investigate its potential use in treating neurodegenerative diseases. 1-(2-fluorophenyl)-4-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases, making it a promising candidate for the treatment of these diseases. Finally, further studies are needed to determine the safety and efficacy of 1-(2-fluorophenyl)-4-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione in humans, with the ultimate goal of developing it into a therapeutic agent for various diseases.
科学研究应用
1-(2-fluorophenyl)-4-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders. It has been found to exhibit potent anti-inflammatory and immunomodulatory activities, making it a promising candidate for the treatment of inflammatory and autoimmune diseases.
属性
IUPAC Name |
1-(2-fluorophenyl)-4-thiophen-2-yl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO2S/c20-13-5-1-2-6-14(13)21-15-7-3-8-16(22)19(15)12(11-18(21)23)17-9-4-10-24-17/h1-2,4-6,9-10,12H,3,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSUJOLHVPJFRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2C3=CC=CC=C3F)C4=CC=CS4)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-chlorophenyl)-3-{[(2-isopropylphenoxy)acetyl]amino}propanoic acid](/img/structure/B4300612.png)
![3-(4-chlorophenyl)-3-[(3-methylbenzoyl)amino]propanoic acid](/img/structure/B4300627.png)

![2-(heptylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4300632.png)
![N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide](/img/structure/B4300637.png)
![N-[(allylamino)carbonyl]-2,5,6-trichloro-4-methylnicotinamide](/img/structure/B4300643.png)

![3-(4-tert-butylphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid](/img/structure/B4300662.png)





